N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Antifungal resistance Candida albicans Benzisothiazolinone scaffold

This compound fills a specific gap in BZT-acetamide SAR: an ethylene-linked 2-methoxyphenyl moiety vs. simpler N-aryl or N-benzyl analogs. Compared to DFD-VI-15, its increased cLogP (~2.8 vs. 2.6) and conformational flexibility are predicted to enhance mitochondrial membrane penetration, potentially improving potency against azole/polyene-resistant fungal strains. The non-oxidized BZT core retains mechanism-based, irreversible sortase A inhibition for anti-virulence studies, unlike inactive sulfone analogs. Both building blocks are commercially available, enabling rapid custom synthesis via a validated EDCI/HOBt protocol. Request ≥95% purity with full characterization.

Molecular Formula C18H18N2O3S
Molecular Weight 342.4 g/mol
Cat. No. B4509541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Molecular FormulaC18H18N2O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CN2C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C18H18N2O3S/c1-23-15-8-4-2-6-13(15)10-11-19-17(21)12-20-18(22)14-7-3-5-9-16(14)24-20/h2-9H,10-12H2,1H3,(H,19,21)
InChIKeyCEPYKNKXQDVAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide: Baseline Chemical Identity and Scaffold Context for Procurement Evaluation


N-[2-(2-Methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (molecular formula C₁₈H₁₈N₂O₃S, exact mass 342.1038) is a synthetic small molecule that incorporates a 1,2‑benzisothiazolin‑3‑one (BZT) heterocycle linked via an acetamide spacer to a 2‑methoxyphenethylamine moiety. The BZT scaffold is recognized as a privileged structure with demonstrated antifungal [1], antibacterial [2], and enzyme‑inhibitory activities, while the pendant 2‑methoxyphenethyl group introduces structural features that differentiate it from simpler N‑aryl or N‑benzyl congeners. This compound belongs to a broader series of (3‑oxo‑1,2‑benzothiazol‑2(3H)‑yl)acetamide derivatives that are accessible through carbodiimide‑mediated condensation of the corresponding acetic acid building block (CAS 82152‑06‑5) with primary or secondary amines.

Why In‑Class Substitution of N-[2-(2-Methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Carries Quantifiable Risk


Within the 1,2‑benzisothiazolin‑3‑one acetamide family, even conservative structural modifications produce large shifts in biological potency, target selectivity, and physicochemical properties that preclude generic interchange. For example, the N‑benzyl‑N‑methyl analog DFD‑VI‑15 (CHEBI:82658) exhibits MIC₅₀ values of 1.6 µg/mL against Candida albicans [1], but replacement of the benzyl group with an ethylene‑linked 2‑methoxyphenyl moiety is predicted to alter logP by approximately +0.2 units and introduce conformational flexibility that may affect mitochondrial target engagement and fungicidal spectrum. Similarly, oxidation of the benzisothiazolinone sulfur to the 1,1‑dioxide (sulfone) profoundly alters electrophilicity and covalent inhibitory capacity, as documented in structure‑activity studies on sortase A transpeptidase [2]. These data demonstrate that the precise N‑substituent identity and oxidation state are critical determinants of biological performance, making generic substitution without side‑by‑side comparability data a scientifically unsound practice for procurement decisions.

Quantitative Differentiation Guide: N-[2-(2-Methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide vs. Structural Analogs


Antifungal Potency Baseline: Class-Level MIC₅₀ Comparison with the N‑Benzyl‑N‑Methyl Analog DFD‑VI‑15

The closest structurally characterized analog, N-benzyl-N-methyl-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (DFD-VI-15), demonstrates an MIC₅₀ of 1.6 µg/mL against Candida albicans CAF2 in CLSI broth microdilution assays. DFD-VI-15 also shows fungicidal activity (MFC₅₀/MIC₅₀ ≤4) against multiple Candida spp. and dermatophytes [1]. The target compound substitutes the N-benzyl-N-methyl group with an N-[2-(2-methoxyphenyl)ethyl] moiety, which increases the calculated logP by ~0.2 units (estimated cLogP: target ≈ 2.8 vs. DFD-VI-15 ≈ 2.6) and introduces conformational flexibility that may enhance mitochondrial membrane penetration—the proposed target site for DFD-VI-15. While direct MIC data for the target compound are not publicly available, the preserved BZT core and the enhanced lipophilicity suggest potential for comparable or differentiated antifungal activity that warrants head-to-head testing.

Antifungal resistance Candida albicans Benzisothiazolinone scaffold

Oxidation State Differentiation: Non‑Oxidized BZT vs. 1,1‑Dioxide (Sulfone) Analog and Implications for Covalent Enzyme Inhibition

The 1,2‑benzisothiazolin‑3‑one sulfur in the target compound exists in the non‑oxidized thioether form. In contrast, the commercially available sulfone analog (N‑[2‑(2‑methoxyphenyl)ethyl]‑2‑(1,1,3‑trioxo‑2,3‑dihydro‑1λ⁶,2‑benzothiazol‑2‑yl)acetamide, CAS 899954‑17‑7) carries the sulfur fully oxidized to the 1,1‑dioxide [1]. SAR studies on benzisothiazolinone‑based sortase A inhibitors demonstrate that the non‑oxidized core acts as an irreversible covalent inhibitor, whereas oxidation to the sulfone abolishes or substantially attenuates this mechanism [2]. The target compound, by retaining the electrophilic sulfur center, is predicted to maintain covalent inhibitory capacity against enzymes such as sortase A, while the sulfone analog—though commercially available at $54–79/mg [1]—may exhibit a fundamentally different (non‑covalent or weaker) inhibition profile. This oxidation‑state‑dependent mechanism constitutes a critical differentiation point for end‑users selecting compounds for anti‑virulence or antibacterial target engagement studies.

Sortase A inhibition Covalent warhead Benzisothiazolinone oxidation state

Synthetic Accessibility and Yield Benchmarking Against Patent Exemplars (CN104926752A)

The target compound is accessible through 1‑ethyl‑3‑(3‑dimethylaminopropyl)carbodiimide (EDCI)/1‑hydroxybenzotriazole (HOBt)‑mediated condensation of (3‑oxo‑1,2‑benzothiazol‑2(3H)‑yl)acetic acid (CAS 82152‑06‑5) with 2‑(2‑methoxyphenyl)ethanamine. The closest patent exemplar, the synthesis of 2‑(benzisothiazol‑3‑one‑2‑yl)‑N‑(2‑methoxyphenyl)acetamide (compound b in CN104926752A), is reported to proceed with a yield of >60% (isolated product) using 1.3 equivalents of the acid, 1.1 equiv HOBt, and 1.2 equiv EDCI in DMF at room temperature over 24 h. The product was purified by column chromatography (ethyl acetate:petroleum ether = 1:1.1) [1]. The target compound, which incorporates an ethylene spacer between the amide nitrogen and the 2‑methoxyphenyl ring, is expected to exhibit similar or slightly modified reactivity due to increased nucleophilicity of the primary aliphatic amine compared to the aniline derivative; estimated isolated yields in the 55–70% range are anticipated based on the established protocol. The commercial availability of the acid building block from multiple suppliers (abcr, Fluorochem, CymitQuimica) further supports synthetic feasibility .

Amide coupling synthesis Carbodiimide condensation Reaction yield comparison

Physicochemical Differentiation: Estimated logP and Hydrogen‑Bonding Profile vs. N‑Benzyl and N‑Phenyl Congeners

The target compound is estimated to have a cLogP of approximately 2.8 (based on fragment‑additive calculation), compared to ~2.6 for the N‑benzyl‑N‑methyl analog DFD‑VI‑15 (CHEBI:82658) [1] and ~2.1 for the direct N‑(2‑methoxyphenyl) analog (compound b from CN104926752A). The ethylene linker contributes approximately +0.2 logP units relative to the N‑benzyl analog while reducing hydrogen‑bond donor count to 1 (vs. 0 for the N‑benzyl analog, which is a tertiary amide). The molecular weight (342.4 g/mol) remains within favorable drug‑like space, and the topological polar surface area (tPSA) is estimated at ~58.5 Ų, supporting reasonable membrane permeability. These physicochemical properties position the target compound favorably for both in vitro screening and potential in vivo studies, with a cLogP that balances aqueous solubility and passive membrane diffusion.

Lipophilicity Drug-likeness Physicochemical property prediction

Procurement Landscape: Commercial Availability Benchmark of the Sulfone Analog vs. Target Compound Synthesis Feasibility

The 1,1‑dioxide (sulfone) analog is commercially stocked by Life Chemicals (catalog F2748‑0094) in quantities from 2 µmol to 10 mg, with pricing ranging from $54 (1 mg) to $79 (10 mg) as of May 2023 [1]. The target compound (non‑oxidized form) does not appear in major commercial screening libraries (ChemDiv, Enamine, Life Chemicals, MolPort) as a stocked item, necessitating custom synthesis. However, both required building blocks—(3‑oxo‑1,2‑benzothiazol‑2(3H)‑yl)acetic acid (CAS 82152‑06‑5, purity ≥95%) and 2‑(2‑methoxyphenyl)ethanamine—are commercially available, supporting straightforward one‑step synthesis. The estimated custom synthesis cost for multi‑milligram quantities is anticipated to be comparable to or moderately higher than the sulfone analog's retail price, with the critical advantage that the buyer obtains the mechanistically relevant non‑oxidized form rather than the potentially inactive sulfone.

Compound sourcing Custom synthesis Procurement cost analysis

Recommended Application Scenarios for N-[2-(2-Methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Based on Quantitative Differentiation Evidence


Antifungal Drug Discovery Programs Targeting Azole‑Resistant Candida and Cryptococcus Species

The established MIC₅₀ range of 0.8–3.2 µg/mL for the structurally analogous DFD‑VI‑15 against multiple Candida spp. and Cryptococcus neoformans, including azole‑resistant strains [1], supports the use of the target compound as a screening candidate for novel antifungal development. The target compound's increased cLogP (≈ 2.8 vs. 2.6 for DFD‑VI‑15) and conformational flexibility conferred by the ethylene linker may enhance mitochondrial membrane penetration, potentially improving activity against strains with reduced susceptibility to existing azole and polyene antifungals. Investigators should prioritize head‑to‑head MIC determinations against CLSI‑standardized fungal panels to quantify the actual potency differential.

Anti‑Virulence Research: Covalent Sortase A Transpeptidase Inhibition in Gram‑Positive Pathogens

The non‑oxidized BZT core of the target compound is predicted to function as an irreversible covalent inhibitor of sortase A, based on SAR studies demonstrating that benzisothiazolin‑3‑one derivatives act as mechanism‑based inhibitors of this enzyme, while the 1,1‑dioxide analogs lose this capacity [2]. This makes the target compound a mechanistically appropriate tool compound for anti‑virulence studies in Staphylococcus aureus and other Gram‑positive pathogens, where sortase A inhibition blocks surface protein anchoring and attenuates virulence without imposing the selective pressure that drives antibiotic resistance.

Structure–Activity Relationship (SAR) Expansion of the Benzisothiazolinone Acetamide Chemical Series

The target compound fills a specific substitution gap in the known BZT acetamide SAR landscape: it combines an ethylene‑linked 2‑methoxyphenyl moiety with a secondary amide, distinguishing it from both the N‑aryl series described in CN104926752A [3] and the N‑benzyl tertiary amide series exemplified by DFD‑VI‑15. Incorporating this compound into SAR matrix studies enables systematic evaluation of linker length (methylene vs. ethylene), amine substitution (primary vs. secondary vs. tertiary amide), and aryl substitution pattern (2‑methoxy vs. 4‑methoxy vs. unsubstituted) on antifungal potency, enzyme inhibition, and physicochemical properties.

Custom Synthesis Validation and Scale‑Up for In‑Vivo Proof‑of‑Concept Studies

With both building blocks commercially available and a validated EDCI/HOBt coupling protocol established in the patent literature [3], the target compound is amenable to rapid custom synthesis at scales sufficient for in‑vivo tolerability and efficacy studies. Procurement teams should request a minimum purity specification of ≥95% (HPLC) and full characterization (¹H NMR, ¹³C NMR, HRMS) from the custom synthesis provider. The anticipated 55–70% isolated yield, based on patent exemplar benchmarks, enables reliable cost projections for multi‑gram scale‑up.

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.